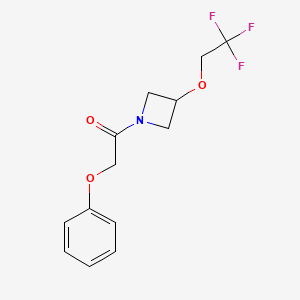

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenoxy-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c14-13(15,16)9-20-11-6-17(7-11)12(18)8-19-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERAWAZRVPWOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves the reaction of phenoxyacetyl chloride with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Phenoxy radicals and corresponding quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the trifluoroethoxy group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogous compounds:

Physicochemical Properties

- Lipophilicity: The trifluoroethoxy group in the main compound reduces lipophilicity compared to non-fluorinated analogs (e.g., 1-(3-methoxyphenyl)ethanone derivatives) but enhances metabolic stability due to C-F bond strength .

- Solubility : Azetidine-containing compounds (e.g., CAS 2034595-57-6 ) generally exhibit moderate aqueous solubility due to nitrogen lone pairs, whereas oxadiazole derivatives (e.g., CAS 1257550-80-3 ) may show lower solubility due to aromatic stacking.

- Melting Points: Data gaps exist, but fluorinated compounds (e.g., CAS 2034204-73-2 ) typically have higher melting points than non-fluorinated analogs due to increased molecular symmetry and dipole interactions.

Biological Activity

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, often referred to as FTTA, is a synthetic organic compound with a complex structure that includes a phenoxy group, a trifluoroethoxy group, and an azetidine ring. This unique arrangement confers specific chemical properties that are of interest in medicinal chemistry and pharmacological research.

Structural Characteristics

The molecular formula of FTTA is CHFNO. The trifluoroethoxy moiety enhances lipophilicity and metabolic stability, making it a candidate for various biological applications. The phenoxy group facilitates hydrogen bonding and π-π interactions with biological targets, which may influence its biological activity.

Synthesis

FTTA is synthesized through the reaction of phenoxyacetyl chloride with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base such as triethylamine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis. Purification methods include column chromatography to achieve high purity levels.

Biological Activity

Research on FTTA has indicated potential biological activities that are primarily related to its structural components. Key findings include:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Modulation | Potential to modulate enzyme activity and receptor interactions | |

| Antitumoral Activity | Related compounds show inhibition of tumor growth | |

| Lipophilicity | Enhanced penetration through biological membranes |

Case Studies

While specific case studies on FTTA are scarce, related compounds have provided insights into its potential applications:

- Anticancer Research : A study on structurally similar compounds revealed their ability to inhibit specific kinases involved in cancer progression. Such findings suggest that FTTA may exhibit similar properties and warrant further investigation in cancer therapeutics.

- Pharmacological Profiles : Research into the pharmacological profiles of compounds with trifluoroethoxy groups has indicated enhanced bioavailability and metabolic stability, which are critical factors in drug development.

The mechanism of action for FTTA is hypothesized to involve interactions with specific molecular targets due to its lipophilic nature. The trifluoroethoxy group allows for effective membrane penetration, while the phenoxy and azetidine rings may engage with enzymes or receptors, leading to observed biological effects.

Future Research Directions

Further studies are necessary to fully elucidate the pharmacological profile of FTTA. Key areas for future research include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile.

- Molecular Docking Studies : To predict interactions with various biological targets.

- Analog Development : Exploring modifications to enhance biological activity and selectivity.

Q & A

Basic Research Questions

Q. How can the structural integrity of 2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for protons adjacent to nitrogen) and trifluoroethoxy group (δ ~4.2–4.8 ppm for -OCHCF) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (CHFNO) to validate purity and molecular weight .

- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction can resolve bond angles and stereochemistry, as demonstrated for structurally similar azetidine derivatives .

Q. What are the optimal synthetic conditions for preparing this compound with high yield?

- Methodological Answer :

- Stepwise Functionalization : Start with azetidine ring formation via cyclization of 1,3-dichloropropane derivatives, followed by nucleophilic substitution with 2,2,2-trifluoroethanol to introduce the trifluoroethoxy group (reflux in DMF with KCO) .

- Coupling Reactions : Use a ketone-phenoxy linkage via Friedel-Crafts acylation or Pd-catalyzed cross-coupling under inert atmosphere (argon/nitrogen) to attach the phenoxy moiety .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product .

Q. How can HPLC be optimized to assess the purity of this compound?

- Methodological Answer :

- Column Selection : Use a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm particle size) for polar compounds with trifluoroethoxy groups .

- Mobile Phase : Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) improves peak resolution by mitigating tailing from acidic protons .

- Detection : UV detection at 254 nm (aromatic absorption) with a retention time comparison to synthetic standards ensures purity >98% .

Advanced Research Questions

Q. How can molecular docking studies evaluate the enzyme inhibition potential of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s lipophilic trifluoroethoxy group .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding poses. Adjust protonation states of the azetidine nitrogen for accuracy .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via kinetic assays (e.g., IC determination using fluorescence-based assays) .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation of the trifluoroethoxy group, which may reduce in vivo efficacy .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding may limit free compound availability) .

- Metabolite Identification : LC-MS/MS can detect metabolites (e.g., hydroxylation at the phenoxy ring), explaining discrepancies .

Q. What experimental designs are recommended to study the environmental fate of this compound?

- Methodological Answer :

- Degradation Pathways : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 3–9 buffers) studies to identify breakdown products (e.g., azetidine ring opening) .

- Biotic Transformation : Use soil/water microcosms with LC-HRMS to track biodegradation intermediates .

- Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to assess ecological risks .

Q. How does the trifluoroethoxy group influence the compound’s reactivity under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the azetidine nitrogen increases ring strain, potentially leading to hydrolysis. Monitor via F NMR for trifluoroethanol release .

- Basic Conditions : The trifluoroethoxy group’s electron-withdrawing effect stabilizes the ketone against nucleophilic attack. Confirm via stability studies (HPLC at pH 7–12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.